4-Cyclopropoxybenzene-1-thiol
Overview
Description
4-Cyclopropoxybenzene-1-thiol is an organic compound with the molecular formula C9H10OS It is characterized by a benzene ring substituted with a cyclopropoxy group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxybenzene-1-thiol typically involves the introduction of a cyclopropoxy group to a benzene ring followed by the addition of a thiol group. One common method is the nucleophilic aromatic substitution reaction where a cyclopropoxy group is introduced to a halogenated benzene derivative. This is followed by the thiolation of the benzene ring using thiolating agents such as thiourea or hydrogen sulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, cyclopropoxylation, and thiolation steps, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclopropoxybenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound
Scientific Research Applications
4-Cyclopropoxybenzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Cyclopropoxybenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Methoxybenzene-1-thiol
- 4-Ethoxybenzene-1-thiol
- 4-Propoxybenzene-1-thiol
Comparison: 4-Cyclopropoxybenzene-1-thiol is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-cyclopropyloxybenzenethiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c11-9-5-3-8(4-6-9)10-7-1-2-7/h3-7,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSZFIVENXNTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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